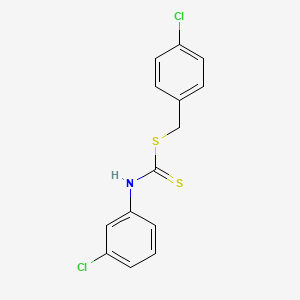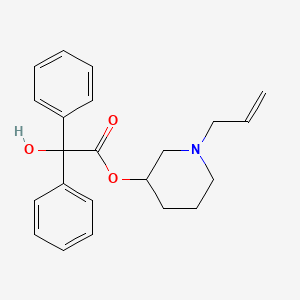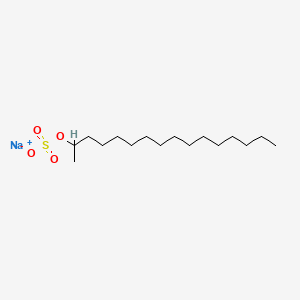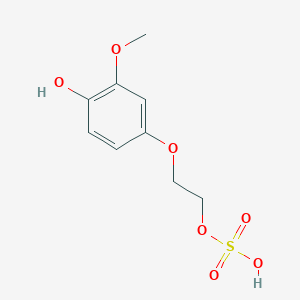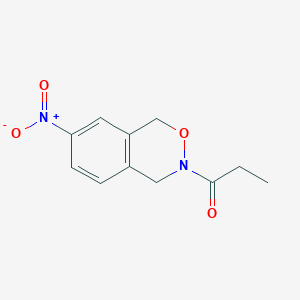
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are characterized by a benzene ring fused with an oxazine ring. The presence of a nitro group and a propionyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- typically involves a multi-step process One common method is the reaction of an amine with formaldehyde and a phenol derivative under controlled conditions to form the oxazine ring
Synthetic Route:
Formation of Oxazine Ring: The reaction of an amine with formaldehyde and a phenol derivative.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid.
Acylation: Introduction of the propionyl group using acylating agents such as propionyl chloride.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
- Amino derivatives from reduction of the nitro group.
- Various substituted benzoxazine derivatives from electrophilic substitution reactions.
Scientific Research Applications
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxazine ring can also participate in various chemical reactions, leading to the formation of active compounds.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes.
Receptors: It can bind to receptors and modulate their activity.
DNA/RNA: It can interact with nucleic acids, affecting gene expression.
Comparison with Similar Compounds
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- can be compared with other benzoxazine derivatives:
3,4-Dihydro-1H-2,3-benzoxazine: Lacks the nitro and propionyl groups, making it less reactive.
3,4-Dihydro-3-methyl-1H-2,3-benzoxazine: Contains a methyl group instead of a nitro group, leading to different chemical properties.
3,4-Dihydro-2H-1,3-benzoxazine: Another derivative with different substituents, affecting its reactivity and applications.
Uniqueness: The presence of both nitro and propionyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- makes it unique and potentially more versatile in chemical and biological applications compared to its analogs.
Properties
CAS No. |
21038-11-9 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
1-(7-nitro-1,4-dihydro-2,3-benzoxazin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H12N2O4/c1-2-11(14)12-6-8-3-4-10(13(15)16)5-9(8)7-17-12/h3-5H,2,6-7H2,1H3 |
InChI Key |
PMMVHZSWDJDSQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC2=C(CO1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


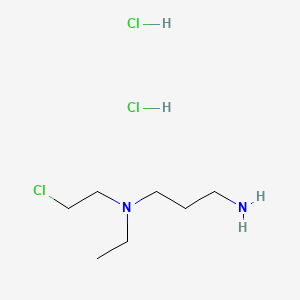
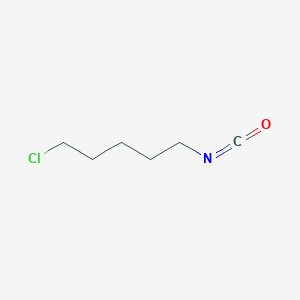

![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)
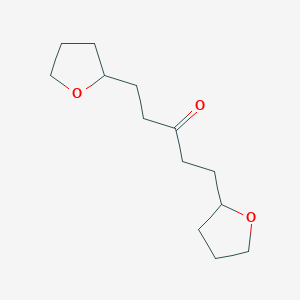
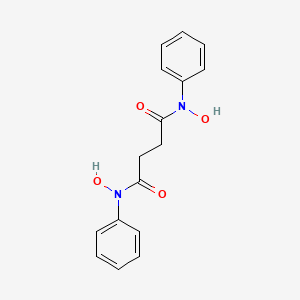
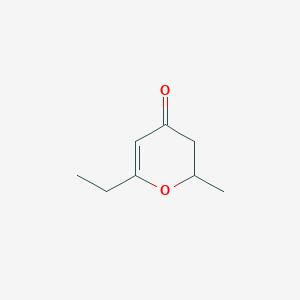
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

